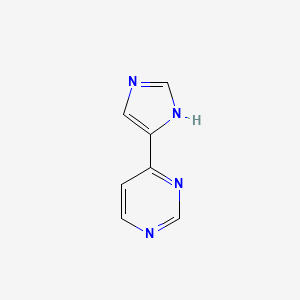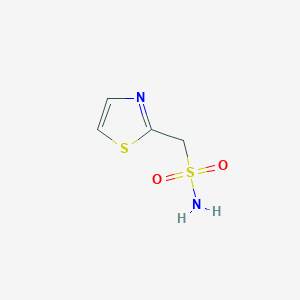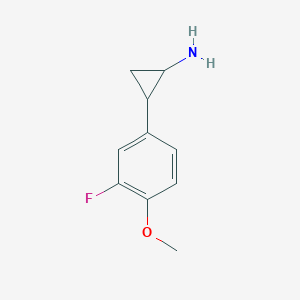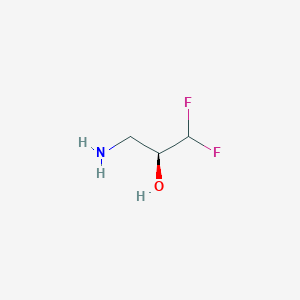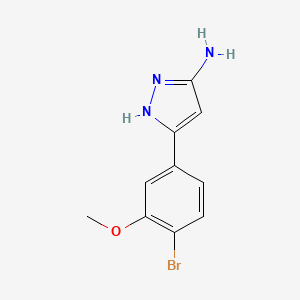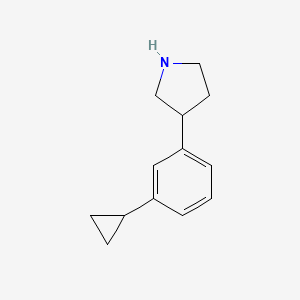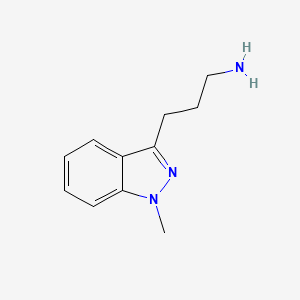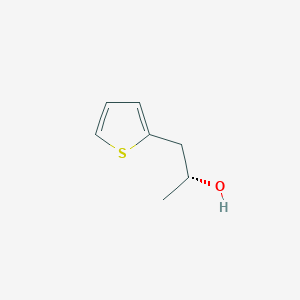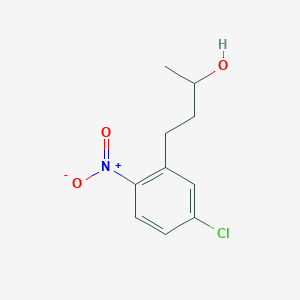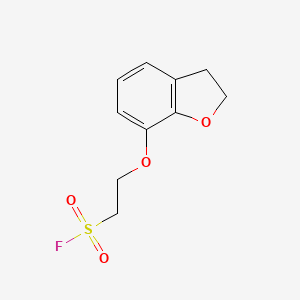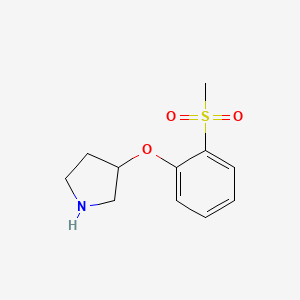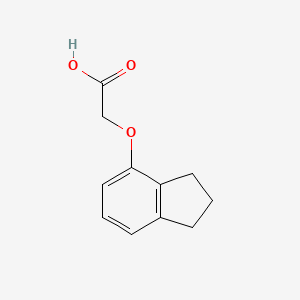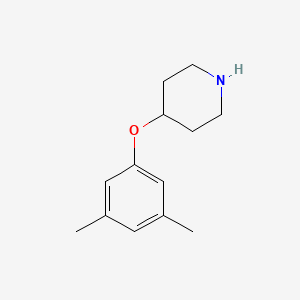
4-(3,5-Dimethylphenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(3,5-Dimethylphenoxy)piperidine typically involves the reaction of 3,5-dimethylphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with piperidine . Industrial production methods may involve continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
4-(3,5-Dimethylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted piperidines and phenolic compounds .
Scientific Research Applications
4-(3,5-Dimethylphenoxy)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(3,5-Dimethylphenoxy)piperidine can be compared with other piperidine derivatives such as:
4-Piperidino-Piperidine: Known for its use in drug synthesis and as a chemical intermediate.
Icaridin: Used as an insect repellent and known for its interaction with the olfactory system of insects.
Piperine: A natural alkaloid found in black pepper, known for its pungency and various pharmacological effects.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(3,5-dimethylphenoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-10-7-11(2)9-13(8-10)15-12-3-5-14-6-4-12/h7-9,12,14H,3-6H2,1-2H3 |
InChI Key |
WEGOTGQNSCWPEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


